molecular formula C18H16ClFN4O B6018163 N-[1-(2-chlorophenyl)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

N-[1-(2-chlorophenyl)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B6018163
M. Wt: 358.8 g/mol
InChI Key: GWHWYSZEBQAKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-chlorophenyl)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This molecule has been extensively researched for its potential therapeutic applications in the treatment of cystic fibrosis and other related diseases. In

Mechanism of Action

N-[1-(2-chlorophenyl)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide works by binding to the regulatory domain of the CFTR chloride channel and inhibiting its activity. This prevents the movement of chloride ions across the cell membrane, which can help to alleviate some of the symptoms of cystic fibrosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on the CFTR chloride channel, this molecule has also been shown to inhibit the activity of other chloride channels and transporters. It has also been shown to have anti-inflammatory effects and to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(2-chlorophenyl)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its specificity for the CFTR chloride channel. This molecule has been extensively studied and its mechanism of action is well understood, which makes it a valuable tool for investigating the function of the CFTR chloride channel.
However, there are also some limitations to using this compound in lab experiments. One limitation is that this molecule is not very potent, which means that high concentrations are often required to achieve significant inhibitory effects. Another limitation is that this compound has been shown to have off-target effects on other chloride channels and transporters, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on N-[1-(2-chlorophenyl)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide. One area of research could be to develop more potent inhibitors of the CFTR chloride channel that have fewer off-target effects. Another area of research could be to investigate the potential therapeutic applications of this compound in other diseases besides cystic fibrosis. Finally, it would be interesting to investigate the effects of this compound on other physiological processes besides chloride transport, as this molecule has been shown to have a variety of other effects as well.

Synthesis Methods

N-[1-(2-chlorophenyl)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The exact synthesis method is beyond the scope of this paper, but it is important to note that the synthesis of this compound is complex and requires expertise in organic chemistry.

Scientific Research Applications

N-[1-(2-chlorophenyl)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis. Cystic fibrosis is a genetic disease that affects the respiratory system, digestive system, and other organs. It is caused by mutations in the CFTR gene, which encodes for the CFTR chloride channel. This compound has been shown to inhibit the activity of the CFTR chloride channel, which can help to alleviate some of the symptoms of cystic fibrosis.
In addition to its potential therapeutic applications, this compound has also been used as a research tool to study the function of the CFTR chloride channel. This molecule has been used in a variety of experiments to investigate the role of the CFTR chloride channel in various physiological processes.

properties

IUPAC Name

N-[1-(2-chlorophenyl)ethyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN4O/c1-12(15-4-2-3-5-16(15)19)21-18(25)17-11-24(23-22-17)10-13-6-8-14(20)9-7-13/h2-9,11-12H,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHWYSZEBQAKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)NC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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